Cas no 1697774-71-2 (2-(2-bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

2-(2-Bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a fluorinated and brominated aromatic amino acid derivative protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is particularly useful in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The bromo and fluoro substituents enhance its utility in cross-coupling reactions and further functionalization. Its structural features make it a valuable intermediate in medicinal chemistry and materials science, offering precise control over molecular architecture. The product is characterized by high purity and stability, ensuring reliable performance in synthetic applications.
2-(2-bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
1697774-71-2 structure
Product Name:2-(2-bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:1697774-71-2
MF:C24H19BrFNO4
MW:484.314369440079
CID:5959429
PubChem ID:108328346
Update Time:2025-11-02

2-(2-bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1716548
    • 1697774-71-2
    • 2-(2-bromo-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • Inchi: 1S/C24H19BrFNO4/c1-24(22(28)29,20-11-10-14(26)12-21(20)25)27-23(30)31-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,27,30)(H,28,29)
    • InChI Key: BXSPCOGOQQCVEU-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C(C(=O)O)(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F

Computed Properties

  • Exact Mass: 483.04815g/mol
  • Monoisotopic Mass: 483.04815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 656
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 75.6Ų

2-(2-bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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Additional information on 2-(2-bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Comprehensive Overview of 2-(2-bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 1697774-71-2)

2-(2-bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, with the CAS number 1697774-71-2, is a specialized organic compound widely utilized in pharmaceutical research and peptide synthesis. This compound belongs to the class of Fmoc-protected amino acid derivatives, which are critical intermediates in the development of novel therapeutic agents. Its unique structure, featuring a bromine and fluorine substituent on the phenyl ring, enhances its reactivity and selectivity in chemical reactions, making it a valuable tool for medicinal chemists.

The growing interest in peptide-based therapeutics has significantly increased the demand for Fmoc-protected amino acids like 2-(2-bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid. Researchers are particularly drawn to its potential in designing targeted drug delivery systems and enzyme inhibitors. The compound's ability to undergo selective modifications makes it a cornerstone in the synthesis of complex peptides, which are increasingly being explored for treating diseases such as cancer, diabetes, and neurodegenerative disorders.

One of the most frequently searched questions in the field of organic chemistry and pharmaceutical research is how to optimize the synthesis of Fmoc-protected amino acids. The compound 2-(2-bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is often discussed in this context due to its versatile applications. Its synthesis typically involves the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the bromo and fluoro substituents. This process ensures high yield and purity, which are critical for downstream applications.

In addition to its role in peptide synthesis, 2-(2-bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is also used in the development of fluorescent probes and bioconjugates. The Fmoc group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. This property is particularly valuable in the design of imaging agents for diagnostic purposes, where precision and stability are paramount.

The market for specialty chemicals like 2-(2-bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is expanding rapidly, driven by advancements in biotechnology and drug discovery. Companies specializing in custom synthesis and research chemicals are increasingly offering this compound to meet the needs of academic and industrial researchers. Its CAS number 1697774-71-2 is often used as a unique identifier in procurement databases, ensuring accurate and efficient sourcing.

From an SEO perspective, keywords such as "Fmoc-protected amino acids", "peptide synthesis intermediates", and "CAS 1697774-71-2" are highly relevant for this compound. Researchers and procurement specialists frequently search for these terms to find reliable suppliers and technical data. Including these keywords in the content enhances visibility and ensures that the information reaches the target audience effectively.

Another trending topic in the scientific community is the use of green chemistry principles in the synthesis of complex organic molecules. The production of 2-(2-bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid can be optimized to minimize waste and reduce the use of hazardous reagents. This aligns with the broader industry shift toward sustainable chemical practices, which is a key concern for modern researchers and regulatory bodies.

In summary, 2-(2-bromo-4-fluorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS 1697774-71-2) is a versatile and valuable compound in the fields of pharmaceutical research, peptide synthesis, and bioconjugation. Its unique chemical properties and broad applications make it a subject of ongoing interest and innovation. As the demand for specialty chemicals continues to grow, this compound is poised to play a pivotal role in advancing scientific discovery and therapeutic development.

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